REACTION_CXSMILES
|
[Na].CO.[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[N+:14]([CH:17]([CH3:19])[CH3:18])([O-:16])=[O:15]>C(O)(=O)C>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]([OH:11])[C:17]([CH3:19])([N+:14]([O-:16])=[O:15])[CH3:18])=[CH:8][CH:7]=1 |^1:0|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
13 °C
|
Type
|
CUSTOM
|
Details
|
at 13° C. for 25 minutes under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 23° C. for 70 hours
|
Duration
|
70 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
About 200 ml of water are added to the residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with benzene
|
Type
|
WASH
|
Details
|
The extract is washed with a saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The washed extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
DISTILLATION
|
Details
|
The residue (yellow oil, 65 g) is distilled at 75° C. under reduced pressure (1-2 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to recover 47 g of the starting compound (i.e., 4-methoxybenzaldehyde)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(C)([N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |